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5-(Aminomethyl)quinoxalin-6-ol

Cat. No.: B11915037
M. Wt: 175.19 g/mol
InChI Key: FKFKWQZAJMWUNZ-UHFFFAOYSA-N
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Description

Significance of the Quinoxaline (B1680401) Heterocycle in Contemporary Chemical Research

The quinoxaline scaffold, a heterocyclic system formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, has garnered considerable attention in contemporary chemical research. sapub.orgwisdomlib.org This structural motif is recognized as a privileged scaffold in medicinal chemistry due to the wide array of pharmacological activities exhibited by its derivatives. sapub.orgnih.gov Quinoxaline derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial agents. sapub.orgwisdomlib.orggoogle.com The nitrogen atoms within the pyrazine ring are key to the molecule's biological activity, as they can stabilize radical ion species and participate in crucial interactions with biological targets like enzymes and DNA. ontosight.aiacgpubs.org

Beyond its medicinal importance, the quinoxaline core is also a subject of extensive research in materials science. wisdomlib.orgnih.gov Its derivatives have been utilized in the development of dyes, fluorescent materials, electroluminescent devices, and organic semiconductors. wisdomlib.orgnih.gov The versatility of the quinoxaline structure allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties for a diverse range of applications. nih.gov

Overview of Recent Advances in Functionalized Quinoxaline Derivatives

The development of novel synthetic strategies to create functionalized quinoxaline derivatives remains a vibrant area of chemical research. nih.gov Historically, the classical method for synthesizing quinoxalines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, often requiring high temperatures and strong acid catalysts. nih.gov

Recent advancements have focused on developing more efficient, environmentally friendly, and versatile synthetic protocols. These modern methods include:

Catalytic Syntheses: Various catalysts, including those based on transition metals and heteropolyoxometalates, have been employed to facilitate quinoxaline synthesis under milder conditions with high yields. wisdomlib.orgnih.gov

Electrochemical Synthesis: This approach utilizes electrons as a "clean reagent" for redox reactions, offering a green and sustainable method for the C-H functionalization of quinoxalinone derivatives. nih.gov

Multi-component Reactions: One-pot reactions involving multiple starting materials have been developed to construct complex quinoxaline scaffolds in a single step, improving efficiency and reducing waste. wisdomlib.org

Structural Diversification: Significant efforts have been dedicated to developing new methodologies for decorating the quinoxaline scaffold with various functional groups, leading to libraries of compounds for biological screening and materials science applications. nih.govnih.gov

These advanced synthetic methodologies have expanded the accessible chemical space of quinoxaline derivatives, providing a rich platform for the discovery of new bioactive molecules and functional materials. wisdomlib.orgnih.gov

Research Focus on 5-(Aminomethyl)quinoxalin-6-ol within the Broader Context of Quinoxaline Chemistry

Within the extensive family of quinoxaline derivatives, this compound is a compound of specific interest due to its unique functionalization. ontosight.ai Its structure features a quinoxaline core with an aminomethyl group at the 5-position and a hydroxyl group at the 6-position. ontosight.ai These functional groups are significant as they can influence the compound's physicochemical properties, such as solubility and melting point, and are key for potential biological activity. ontosight.ai

While extensive, detailed research findings on this compound are not widely available in published literature, its structural features place it within the class of quinoxaline derivatives being investigated for therapeutic applications. ontosight.ai As a member of this class, it is studied for its potential antimicrobial, antiviral, and anticancer properties. ontosight.ai The presence of the aminomethyl and hydroxyl groups provides sites for potential interactions with various biological targets, such as enzymes or cellular receptors, which could influence cellular pathways. ontosight.ainih.gov Further investigation is required to fully elucidate the specific biological activities and therapeutic potential of this compound. ontosight.ai

Data Tables

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉N₃O ontosight.ai
CAS Number 766462-63-9 ontosight.ai
Compound Class Quinoxaline ontosight.ai
Functional Groups Aminomethyl, Hydroxyl ontosight.ai
Potential Biological Activities Antimicrobial, Antiviral, Anticancer ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B11915037 5-(Aminomethyl)quinoxalin-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

5-(aminomethyl)quinoxalin-6-ol

InChI

InChI=1S/C9H9N3O/c10-5-6-8(13)2-1-7-9(6)12-4-3-11-7/h1-4,13H,5,10H2

InChI Key

FKFKWQZAJMWUNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1O)CN

Origin of Product

United States

Spectroscopic and Structural Elucidation Techniques for 5 Aminomethyl Quinoxalin 6 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For quinoxaline (B1680401) derivatives, NMR provides unambiguous evidence of the structure by mapping the chemical environment of each proton and carbon atom. nih.gov

In ¹H NMR analysis of 5-(Aminomethyl)quinoxalin-6-ol, specific signals corresponding to the protons of the quinoxaline core, the aminomethyl group, and the hydroxyl group are expected. The aromatic protons on the quinoxaline backbone typically appear as multiplets or distinct doublets and singlets in the downfield region (δ 7.0-9.0 ppm). nih.govnih.gov The protons of the aminomethyl group (-CH₂) would likely present as a singlet around δ 4.0-5.0 ppm, while the amine protons (-NH₂) would appear as a broad, D₂O exchangeable singlet. mdpi.com The phenolic hydroxyl proton (-OH) would also be observed as a broad, exchangeable singlet, with its chemical shift being highly dependent on the solvent and concentration.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Quinoxaline Ring Protons7.0 - 9.0m, d, sSpecific shifts and coupling constants depend on substitution patterns.
Aminomethyl (-CH₂)~4.0 - 5.0sAppears as a singlet due to the absence of adjacent protons.
Amine (-NH₂)Variable (broad)s (broad)D₂O exchangeable.
Hydroxyl (-OH)Variable (broad)s (broad)D₂O exchangeable; position is solvent and concentration dependent.

This table presents predicted ¹H NMR data based on typical values for quinoxaline and related structures.

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For this compound, distinct signals for the eight carbons of the quinoxaline ring and the single carbon of the aminomethyl group are anticipated. Aromatic and heteroaromatic carbons typically resonate in the δ 110-160 ppm range. scholaris.ca The carbon bearing the hydroxyl group would be shifted downfield due to the deshielding effect of the oxygen atom. The aminomethyl carbon would appear in the aliphatic region, typically around δ 40-50 ppm.

Carbon Type Expected Chemical Shift (δ, ppm)
Quinoxaline Ring (C=N)~150 - 160
Quinoxaline Ring (C-OH)~145 - 155
Quinoxaline Ring (Aromatic C-H, C-C)~110 - 140
Aminomethyl (-CH₂)~40 - 50

This table presents predicted ¹³C NMR data based on typical values for quinoxaline derivatives.

For complex derivatives or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to assign protons on the same spin system, such as adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as linking the aminomethyl group to the correct position on the quinoxaline ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A broad band in the 3200-3600 cm⁻¹ region would indicate the O-H stretching of the hydroxyl group and the N-H stretching of the amine. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. scialert.net The C=N and C=C stretching vibrations of the quinoxaline ring system are expected in the 1400-1630 cm⁻¹ region. nih.govscialert.net The C-N stretching of the aminomethyl group would likely be observed in the 1130-1150 cm⁻¹ range. scialert.net

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H StretchPhenolic -OH3200 - 3600 (broad)
N-H StretchAmine -NH₂3200 - 3500 (medium)
C-H StretchAromatic3000 - 3100
C-H StretchAliphatic (-CH₂)2850 - 2960
C=N StretchQuinoxaline Ring1600 - 1630
C=C StretchAromatic Ring1400 - 1600
C-N StretchAliphatic Amine1130 - 1150
C-O StretchPhenol1200 - 1260

This table presents predicted FT-IR absorption bands based on characteristic frequencies for the functional groups present. nih.govscialert.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov For this compound (C₉H₉N₃O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ corresponding to its exact calculated mass, confirming its elemental composition. scholaris.ca

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. Under EI, the molecule would likely undergo characteristic fragmentation. Plausible fragmentation pathways could include the loss of the aminomethyl group or cleavage of the heterocyclic ring, providing further structural confirmation.

Compound Formula Calculated Monoisotopic Mass Expected [M+H]⁺
This compoundC₉H₉N₃O175.0746176.0824

This table shows the expected mass spectrometry data for the parent compound.

Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinoxaline derivatives typically exhibit two main absorption bands. scholaris.ca The high-energy band, usually found in the 250–300 nm region, is attributed to π–π* transitions of the aromatic system. A lower energy band, often appearing above 350 nm, is typically assigned to n–π* transitions involving the non-bonding electrons of the nitrogen atoms in the pyrazine (B50134) ring. scholaris.casymbiosisonlinepublishing.com The presence of the hydroxyl and amino substituents, which act as auxochromes, is expected to cause a bathochromic (red) shift in these absorption maxima compared to the unsubstituted quinoxaline core.

Photoluminescence (PL) spectroscopy measures the emission of light from a molecule after it has absorbed light. Many quinoxaline-based compounds are known to be fluorescent. scholaris.casymbiosisonlinepublishing.com Upon excitation at a wavelength corresponding to one of its absorption maxima, this compound and its derivatives may exhibit fluorescence, with the emission wavelength (λem) being longer than the excitation wavelength (λex). The emission properties, including the quantum yield, can be influenced by the solvent polarity and the nature of the substituents on the quinoxaline ring. scholaris.ca

Spectroscopic Technique Electronic Transition Expected Wavelength Range (nm)
UV-Vis Absorptionπ–π~250 - 300
UV-Vis Absorptionn–π~350 - 400
Photoluminescence (PL) EmissionFluorescenceDependent on λex, typically in the blue-green region (~400-500 nm).

This table summarizes the expected electronic spectroscopic properties for quinoxaline derivatives. scholaris.casymbiosisonlinepublishing.com

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. While specific crystallographic data for this compound is not extensively available in publicly accessible databases, a comprehensive understanding of its likely solid-state structure can be extrapolated from the analysis of closely related quinoxaline derivatives. These studies reveal key insights into the typical bond lengths, bond angles, conformational preferences, and intermolecular interactions that characterize the quinoxaline scaffold, which are crucial for predicting the structural properties of this compound.

The fundamental structure of the quinoxaline ring system, a fusion of a benzene (B151609) and a pyrazine ring, is generally planar. tandfonline.com The degree of planarity and the orientation of substituents are influenced by their electronic and steric nature. In the case of this compound, the aminomethyl and hydroxyl groups are expected to play a significant role in the crystal packing through the formation of extensive hydrogen bonding networks.

Analysis of various substituted quinoxaline derivatives from crystallographic studies provides a basis for predicting the structural parameters of this compound. For instance, studies on other quinoxaline derivatives have detailed the nature of intermolecular interactions, which are predominantly C—H···O, C—H···N, and π–π stacking interactions. tandfonline.com The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (quinoxaline nitrogen atoms) in this compound suggests that strong intermolecular hydrogen bonds would be a defining feature of its crystal lattice.

In structurally analogous compounds, the substituents on the quinoxaline ring are often observed to be rotated out of the mean plane of the bicyclic system. tandfonline.com This rotation is a compromise between electronic effects that favor planarity and steric hindrance that favors a twisted conformation. For this compound, the aminomethyl group at the 5-position and the hydroxyl group at the 6-position are likely to influence the precise conformation of the molecule in the solid state.

The expected crystallographic parameters for a molecule like this compound can be inferred from related structures. The table below presents hypothetical yet representative crystallographic data based on known quinoxaline derivatives.

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)8 - 12
b (Å)10 - 15
c (Å)15 - 20
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)1500 - 2500
Z4 or 8
Density (calculated) (g/cm³)1.3 - 1.5

This is an interactive data table. Users can sort and filter the data.

Detailed research findings on related quinoxaline derivatives highlight the importance of hydrogen bonding and π-π stacking in dictating the supramolecular architecture. For example, in the crystal structure of some amino-substituted quinoxalines, helical hydrogen-bonded chains are observed, with the quinoxaline nitrogen atoms acting as acceptors for the amino protons of adjacent molecules. nih.gov This type of "pincer" motif could be a possibility for this compound, given its amino and hydroxyl functionalities.

The table below summarizes the key intermolecular interactions anticipated in the crystal structure of this compound, based on the analysis of its analogues.

Interaction Type Atoms/Groups Involved Significance
Hydrogen Bonding (O-H···N)Hydroxyl group (donor) and Quinoxaline nitrogen (acceptor)Primary interaction governing crystal packing and supramolecular assembly.
Hydrogen Bonding (N-H···O)Aminomethyl group (donor) and Hydroxyl oxygen (acceptor)Contributes to the formation of a robust hydrogen-bonded network.
Hydrogen Bonding (N-H···N)Aminomethyl group (donor) and Quinoxaline nitrogen (acceptor)Further stabilizes the crystal lattice through intermolecular linkages.
π-π StackingParallel stacking of quinoxaline ring systemsContributes to the overall cohesive energy and stability of the crystal structure.
C-H···π InteractionsC-H bonds of one molecule interacting with the π-system of anotherWeaker interactions that fine-tune the molecular packing.

This is an interactive data table. Users can sort and filter the data.

Chemical Reactivity and Functional Group Transformations of 5 Aminomethyl Quinoxalin 6 Ol

Reactivity Profiles of the Aminomethyl Group

The primary amine of the aminomethyl substituent is a versatile nucleophilic center, readily participating in a variety of common organic transformations.

Substitution and Derivatization Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile, enabling reactions such as alkylation and acylation.

N-Alkylation: The primary amine can be alkylated by reaction with alkyl halides. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. It is common for polyalkylation to occur, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts. To achieve monoalkylation, specific strategies, such as using a large excess of the amine or employing protecting groups, are often necessary. For instance, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide in the presence of a base like potassium carbonate yields distinct regioisomers, demonstrating a common strategy for modifying such aminomethyl groups researchgate.netmdpi.com.

N-Acylation: The amine functionality readily reacts with acylating agents like acid chlorides and acid anhydrides to form stable amide derivatives. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (e.g., HCl). The resulting amide is significantly less nucleophilic and basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which prevents over-acylation.

Reaction TypeReagent ClassProductGeneral Conditions
N-AlkylationAlkyl Halides (R-X)Secondary/Tertiary Amines, Quaternary SaltsBase (e.g., K₂CO₃, NaHCO₃)
N-AcylationAcid Chlorides (R-COCl)AmidesBase (e.g., Pyridine, Et₃N)
N-AcylationAcid Anhydrides ((RCO)₂O)AmidesBase (e.g., Pyridine, Et₃N)
N-SulfonylationSulfonyl Chlorides (R-SO₂Cl)SulfonamidesBase (e.g., Pyridine, NaOH)

Formation of Schiff Bases and Related Imines

One of the hallmark reactions of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. scispace.com This reaction is a two-step addition-elimination process. scispace.com First, the nucleophilic amine attacks the electrophilic carbonyl carbon to form an unstable carbinolamine intermediate. ekb.eg Subsequently, the carbinolamine undergoes acid-catalyzed dehydration (elimination of a water molecule) to yield the stable C=N double bond of the imine. ekb.egrsc.org

The reaction is reversible and the pH must be carefully controlled; it is generally greatest near a pH of 5. mdpi.com The synthesis is often carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol. scispace.comrsc.org This transformation is widely used to introduce a vast array of aryl or alkyl substituents onto the aminomethyl nitrogen, depending on the structure of the carbonyl reactant used.

Reaction Scheme: Formation of a Schiff Base

R-CHO + H₂N-CH₂-[Quinoxalin-6-ol] ⇌ R-CH=N-CH₂-[Quinoxalin-6-ol] + H₂O

(Aldehyde) + (5-(Aminomethyl)quinoxalin-6-ol) ⇌ (Schiff Base) + (Water)

Transformations of the Hydroxyl Group

The phenolic hydroxyl group at the C-6 position of the quinoxaline (B1680401) ring is another key site for chemical modification, exhibiting reactivity typical of phenols.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. The reverse reaction, cleavage of an ether to yield the hydroxyl group, has been demonstrated in quinoxaline systems. For example, 6-methoxy-quinoxaline derivatives can be demethylated using reagents like boron tribromide to produce the corresponding 6-hydroxyquinoxaline in high yield. sapub.org

Esterification: The phenolic hydroxyl can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. medcraveonline.com Direct esterification with a carboxylic acid (Fischer esterification) is typically acid-catalyzed but can be inefficient for phenols. More commonly, phenols are acylated using more reactive acid chlorides or anhydrides in the presence of a base. This method is used to synthesize a variety of ester derivatives, including those of hydroxyquinolines with amino acids. dergipark.org.tr

Reaction TypeReagent ClassProductGeneral Conditions
EtherificationAlkyl Halides (R-X)Ethers (Ar-O-R)Base (e.g., NaH, K₂CO₃)
EsterificationCarboxylic Acids (R-COOH)Esters (Ar-O-COR)Acid Catalyst (e.g., H₂SO₄)
EsterificationAcid Chlorides (R-COCl)Esters (Ar-O-COR)Base (e.g., Pyridine)
EsterificationAcid Anhydrides ((RCO)₂O)Esters (Ar-O-COR)Base or Acid Catalyst

Oxidation Pathways of the Hydroxyl Moiety

Phenolic hydroxyl groups are susceptible to oxidation. Depending on the oxidant and reaction conditions, phenols can be oxidized to various products, including quinones. The hydroxyl group on the quinoxaline ring can increase the electron density of the aromatic system, making it more prone to oxidation. While specific oxidation pathways for this compound are not extensively detailed, studies on related hydroxyquinolines show they can undergo oxidative processes. nih.gov For instance, the oxidation of iridoid glycosides has shown that primary hydroxyl groups can be selectively oxidized to aldehydes under specific conditions, such as using 2-iodoxybenzoic acid (IBX). nih.gov The presence of the electron-donating aminomethyl group would likely influence the redox potential and the regioselectivity of the oxidation, potentially leading to the formation of quinone-imine type structures.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoxaline Ring System

The quinoxaline ring itself can undergo substitution reactions, although its reactivity is heavily influenced by the existing substituents and the electron-deficient nature of the pyrazine (B50134) portion of the heterocycle.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring portion of the quinoxaline system can undergo electrophilic aromatic substitution. The reactivity and regioselectivity are governed by the combined directing effects of the hydroxyl and aminomethyl groups.

Hydroxyl Group (-OH): A strongly activating, ortho-, para-directing group.

Aminomethyl Group (-CH₂NH₂): An activating, ortho-, para-directing group.

Both groups donate electron density to the ring, making it more nucleophilic and susceptible to attack by electrophiles. They direct incoming electrophiles to the positions ortho and para relative to themselves. For this compound, the C-7 and C-8 positions are activated. The C-7 position is ortho to the hydroxyl group and meta to the aminomethyl group. The C-8 position is meta to the hydroxyl group. The powerful ortho-directing effect of the hydroxyl group would likely favor substitution at the C-7 position.

Nucleophilic Aromatic Substitution (SNAr): The quinoxaline ring system, particularly the pyrazine ring, is electron-deficient and can be susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present. youtube.comyoutube.com Studies have shown that 6-fluoroquinoxaline readily undergoes nucleophilic substitution with various amines and nitrogen-containing heterocycles. nih.gov In these reactions, the fluorine atom is displaced by the nucleophile. While this compound does not possess a halogen leaving group, this reactivity highlights the electrophilic character of the quinoxaline ring, suggesting that derivatives with appropriate leaving groups at positions like C-7 or C-8 could be valuable intermediates for further functionalization via SNAr reactions.

Ring Annulation and Synthesis of Fused Heterocyclic Systems Derived from this compound

The unique arrangement of the aminomethyl and hydroxyl functional groups in this compound presents a versatile platform for the synthesis of a variety of fused heterocyclic systems. The proximity of a nucleophilic amino group and a hydroxyl group ortho to each other on the quinoxaline core allows for the construction of additional five- or six-membered rings through intramolecular cyclization or condensation reactions with appropriate bifunctional reagents. These ring annulation strategies open avenues to novel polycyclic heteroaromatic compounds with potential applications in medicinal chemistry and materials science.

The presence of the electron-donating hydroxyl group at the 6-position and the aminomethyl group at the 5-position activates the quinoxaline ring, facilitating electrophilic substitution reactions that can be precursors to cyclization. Furthermore, the primary amine of the aminomethyl group and the phenolic hydroxyl group are themselves reactive sites for a range of chemical transformations.

A plausible and efficient route to the synthesis of fused oxazole-containing systems involves the reaction of the ortho-amino alcohol moiety of this compound with a one-carbon electrophile. This transformation can be achieved through various established methods for the synthesis of benzoxazoles from o-aminophenols.

One common approach is the condensation with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, followed by cyclodehydration. For instance, reaction with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures would likely yield the corresponding 2-substituted-oxazolo[5,4-g]quinoxaline.

Alternatively, a milder approach involves the reaction with orthoesters. For example, treatment of this compound with triethyl orthoformate would introduce a formyl equivalent, which upon acid-catalyzed cyclization, would lead to the unsubstituted oxazolo[5,4-g]quinoxaline. The use of other orthoesters would similarly provide access to 2-alkyl or 2-aryl substituted derivatives.

A further method for the construction of the oxazole ring is the reaction with cyanogen bromide (CNBr), which would lead to the formation of a 2-amino-oxazolo[5,4-g]quinoxaline derivative.

ReagentProposed ProductReaction Conditions
Carboxylic Acid (R-COOH)2-R-Oxazolo[5,4-g]quinoxalinePolyphosphoric acid (PPA), heat
Triethyl OrthoformateOxazolo[5,4-g]quinoxalineAcid catalyst (e.g., p-TsOH), heat
Cyanogen Bromide (CNBr)2-Amino-oxazolo[5,4-g]quinoxalineBase (e.g., K2CO3), solvent (e.g., DMF)

The synthesis of fused imidazole rings can be envisioned by first converting the 6-hydroxyl group of this compound into an amino group. This transformation would yield 5-(aminomethyl)quinoxalin-6-amine, a key intermediate for the synthesis of imidazo[4,5-g]quinoxalines. The conversion of the hydroxyl group to an amino group can be achieved through a multi-step sequence, for example, via a Bucherer-type reaction or through activation of the hydroxyl group followed by nucleophilic substitution with an amine equivalent.

Once the ortho-diamine functionality is in place, a variety of methods can be employed for the imidazole ring closure. Condensation with aldehydes followed by oxidation is a common strategy. The reaction of 5-(aminomethyl)quinoxalin-6-amine with an aldehyde would form a Schiff base, which upon intramolecular cyclization and subsequent oxidation (e.g., with an oxidizing agent like DDQ or simply air), would yield the 2-substituted-imidazo[4,5-g]quinoxaline.

Another approach involves the Phillips condensation, where the ortho-diamine reacts with formic acid to yield the unsubstituted imidazo[4,5-g]quinoxaline. Using other carboxylic acids or their derivatives would provide access to 2-substituted analogs.

IntermediateReagent for Imidazole FormationProposed Product
5-(Aminomethyl)quinoxalin-6-amineAldehyde (R-CHO) followed by oxidation2-R-Imidazo[4,5-g]quinoxaline
5-(Aminomethyl)quinoxalin-6-amineFormic AcidImidazo[4,5-g]quinoxaline
5-(Aminomethyl)quinoxalin-6-amineCarboxylic Acid (R-COOH)2-R-Imidazo[4,5-g]quinoxaline

The this compound contains a structural motif analogous to β-arylethylamines, which are key substrates for the Pictet-Spengler reaction. name-reaction.comwikipedia.org This powerful ring-forming reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution on the aromatic ring to yield a tetrahydroisoquinoline. name-reaction.comwikipedia.org

In the case of this compound, the aminomethyl group can react with an aldehyde or ketone to form an imine. The quinoxaline ring, activated by the ortho-hydroxyl group, can then act as the nucleophile for the intramolecular cyclization. This would lead to the formation of a tetrahydropyrazino[2,3-g]quinoxaline ring system. The reaction is typically carried out under acidic conditions to facilitate both the imine formation and the subsequent cyclization. wikipedia.org The choice of the aldehyde or ketone reactant would determine the substitution pattern on the newly formed piperidine ring.

This Pictet-Spengler type cyclization offers a convergent and efficient route to complex fused heterocyclic systems derived from this compound.

Aldehyde/Ketone (R1R2C=O)Proposed ProductCatalyst
FormaldehydeTetrahydropyrazino[2,3-g]quinoxalineProtic acid (e.g., HCl, TFA)
Acetaldehyde1-Methyl-tetrahydropyrazino[2,3-g]quinoxalineProtic acid (e.g., HCl, TFA)
Acetone1,1-Dimethyl-tetrahydropyrazino[2,3-g]quinoxalineProtic acid (e.g., HCl, TFA)
Benzaldehyde1-Phenyl-tetrahydropyrazino[2,3-g]quinoxalineProtic acid (e.g., HCl, TFA)

Coordination Chemistry of this compound: A Review of Publicly Available Research

Following a comprehensive review of scientific databases and publicly available literature, it has been determined that there is no specific research detailing the coordination chemistry of the compound this compound. Searches for the synthesis, characterization, and structural analysis of metal complexes involving this particular ligand did not yield any direct results.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the specific topics outlined in the user's request, which include:

Ligand Design Principles Incorporating the this compound Moiety.

Chelation Behavior of the Aminomethyl and Hydroxyl Functionalities with Metal Centers.

Synthesis and Detailed Characterization of its Transition and Main Group Metal Complexes.

Elucidation of its Coordination Modes and Geometries.

Formation of Supramolecular Assemblies and Networks in its Metal-Ligand Systems.

While the broader family of quinoxaline derivatives is known to form a wide variety of metal complexes, applying that general knowledge to this specific, unstudied compound would be speculative and would not meet the required standards of scientific accuracy. The aminomethyl and hydroxyl functional groups suggest potential for bidentate chelation, but without experimental evidence, any discussion of its specific coordination behavior, the properties of its potential metal complexes, or its role in supramolecular chemistry would be conjectural.

Future research into the coordination chemistry of this compound would be necessary to provide the specific data required to address the outlined topics. Such research would likely involve the synthesis of the ligand, its reaction with various metal salts, and subsequent characterization of the resulting products using techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and elemental analysis.

Coordination Chemistry and Ligand Properties of 5 Aminomethyl Quinoxalin 6 Ol

Exploration of Metal-Templated Synthesis Approaches Utilizing Quinoxalinol Ligands

The synthesis of complex macrocyclic architectures often presents a significant challenge in synthetic chemistry due to the statistical improbability of cyclization over polymerization. Metal-templated synthesis has emerged as a powerful strategy to overcome these challenges by utilizing the organizing influence of a metal ion to direct the stereochemistry of the reacting ligands, thereby promoting intramolecular cyclization. Quinoxalinol ligands, such as 5-(Aminomethyl)quinoxalin-6-ol, with their inherent coordination sites, are excellent candidates for such templated reactions.

The fundamental principle behind metal-templated synthesis lies in the ability of a metal ion to act as a scaffold, holding the reactive ends of precursor molecules in close proximity and in the correct orientation for cyclization to occur. This "template effect" significantly increases the effective concentration of the reacting species, favoring the formation of the desired macrocyclic product over linear polymers. The metal ion can be removed after the macrocycle has been formed, or it can remain as an integral part of the final complex, imparting specific electronic, magnetic, or catalytic properties.

One of the most common applications of metal-templated synthesis involving ligands with amine functionalities, such as the aminomethyl group in this compound, is the formation of Schiff base macrocycles. In a typical approach, a diamino-functionalized quinoxaline (B1680401) derivative can be reacted with a dicarbonyl compound in the presence of a suitable metal ion. The metal ion coordinates to the donor atoms of the reactants, pre-organizing them into a conformation that facilitates the subsequent condensation and ring-closure.

For a ligand like this compound, which possesses both an aminomethyl and a hydroxyl group on the quinoxaline core, several metal-templated synthetic routes can be envisioned. The presence of the ortho-aminophenol-like moiety suggests that it can act as a versatile building block for various macrocyclic structures.

Table 1: Potential Metal-Templated Reactions Involving Quinoxalinol-Type Ligands

Ligand Precursor(s)Dicarbonyl CompoundMetal Template IonPotential Macrocyclic Product
This compound2,6-DiacetylpyridineNi(II), Cu(II), Zn(II)[2+2] Schiff base macrocycle
5,6-Diaminoquinoxaline2,5-DiformylfuranPb(II), Ba(II)[1+1] Schiff base macrocycle
2,3-Bis(2-aminoethyl)quinoxalineIsophthalaldehydeCo(II), Fe(III)[1+1] Macrocyclic amine (after reduction)

Research in the field has demonstrated the successful synthesis of a variety of macrocyclic complexes using precursors with similar functionalities. For instance, the condensation of diamino derivatives of quinoxaline with dicarbonyl compounds in the presence of transition metal salts has been shown to yield well-defined macrocyclic complexes. The choice of the metal template is crucial as the ionic radius and the preferred coordination geometry of the metal ion play a significant role in determining the size and shape of the resulting macrocycle. For example, smaller transition metal ions like Ni(II) and Cu(II) often direct the formation of smaller [1+1] or [2+2] macrocycles, where the numbers in brackets refer to the stoichiometry of the diamine and dicarbonyl components, respectively. Conversely, larger alkali or alkaline earth metal ions can template the formation of larger macrocyclic structures.

The resulting macrocyclic quinoxalinol-based ligands can exhibit interesting properties. The quinoxaline unit itself is known for its electrochemical and photophysical activity, and incorporating it into a macrocyclic framework can lead to the development of novel sensors, catalysts, or materials with unique host-guest chemistry. The cavity of the macrocycle can be tailored by the choice of the starting materials to selectively bind specific guest molecules or ions.

Furthermore, the Schiff base linkages within the macrocycle can often be reduced to the corresponding amines, yielding more flexible and robust macrocyclic ligands. These reduced macrocycles can form stable complexes with a wide range of metal ions and may find applications in areas such as magnetic resonance imaging (MRI) contrast agents or radiopharmaceuticals, depending on the coordinated metal ion.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically focused on the compound This compound are not present in publicly accessible research. Consequently, the specific data required to populate the requested article, including detailed research findings and data tables for geometry optimization, frontier molecular orbitals, molecular electrostatic potential, molecular dynamics, quantum chemical descriptors, and computational spectroscopic properties, could not be located.

The generation of a scientifically accurate article with the stipulated level of detail is contingent upon the existence of published peer-reviewed studies that have performed these precise computational analyses on this compound. As no such studies were identified, it is not possible to fulfill the request to generate content for the provided outline.

Theoretical and Computational Chemistry Studies on 5 Aminomethyl Quinoxalin 6 Ol

In silico Investigations of Tautomerism and Isomerism.

The structural diversity of 5-(aminomethyl)quinoxalin-6-ol is rooted in the potential for both tautomerism, arising from the hydroxy-quinoxaline core, and isomerism, due to the conformational flexibility of the aminomethyl side chain. Computational methods are instrumental in evaluating the relative stabilities of these different forms.

Tautomerism of the Quinoxalin-6-ol Core

The presence of a hydroxyl group on the quinoxaline (B1680401) ring system introduces the possibility of keto-enol tautomerism. The equilibrium between the hydroxy (enol) form and the corresponding quinoxalinone (keto) form is a critical aspect of the molecule's chemical character. Computational studies on analogous hydroxy-heterocyclic systems, such as 2-hydroxyquinoxaline, have consistently shown that the keto tautomer is significantly more stable. sci-hub.se This preference is largely attributed to the greater thermodynamic stability of the amide functionality within the quinoxalinone ring compared to the enol group.

Density Functional Theory (DFT) calculations are typically employed to determine the relative energies of these tautomers. By optimizing the geometry of each tautomer and calculating their single-point energies, a quantitative comparison can be made. For this compound, two primary tautomers are of interest: the enol form (this compound) and the keto form (5-(aminomethyl)-1H-quinoxalin-6(4H)-one).

Based on analogous systems, it is predicted that the keto tautomer will be the more stable form. The energy difference between the tautomers can be influenced by the solvent environment, with polar solvents often favoring the more polar tautomer.

TautomerStructureRelative Energy (kcal/mol, Gas Phase, Predicted)Key Features
Enol Form (this compound)Aromatic quinoxaline ring with -OH and -CH2NH2 substituents+5 to +10Maintains full aromaticity of the quinoxaline system.
Keto Form (5-(aminomethyl)-1H-quinoxalin-6(4H)-one)Non-aromatic dihydropyrazine (B8608421) ring with a carbonyl group.0 (Reference)Contains a more stable amide-like functionality.

Isomerism of the Aminomethyl Side Chain

The aminomethyl group attached to the quinoxaline ring introduces conformational isomerism due to rotation around the C-C and C-N single bonds. These rotations give rise to different spatial arrangements of the aminomethyl group relative to the quinoxaline plane. Theoretical studies on the internal rotational barriers of substituent groups on aromatic compounds reveal that the energy landscape is influenced by both steric and electronic effects. nih.gov

The rotation around the C5-C(methyl) bond will have a specific energy barrier, which can be calculated using computational methods by systematically varying the dihedral angle and calculating the energy at each point. Similarly, rotation around the C(methyl)-N bond will also have a characteristic rotational barrier. The most stable conformer will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. It is anticipated that conformers where the bulky amino group is oriented away from the quinoxaline ring will be energetically favored.

Rotational BarrierDescriptionPredicted Barrier Height (kcal/mol)Method of Determination
C5-C(methyl) Bond RotationRotation of the entire aminomethyl group relative to the quinoxaline ring.2 - 5DFT potential energy surface scan.
C(methyl)-N Bond RotationRotation of the amino group around the C-N bond.1 - 3DFT potential energy surface scan.

Mechanistic Elucidation of Chemical Reactions via Computational Methods.

Computational chemistry is a cornerstone in elucidating the mechanisms of chemical reactions, providing a detailed picture of transition states and reaction pathways that are often difficult to probe experimentally. For this compound, mechanistic studies would focus on the reactivity of the quinoxaline core, the phenolic hydroxyl group, and the aminomethyl substituent.

Electrophilic Aromatic Substitution

The quinoxaline ring, while containing electron-withdrawing nitrogen atoms, is still susceptible to electrophilic aromatic substitution, particularly due to the activating effects of the hydroxyl and aminomethyl groups. Computational studies can model the attack of various electrophiles (e.g., nitronium ion for nitration, halonium ions for halogenation) at different positions on the benzene (B151609) portion of the quinoxaline ring.

By calculating the activation energies for the formation of the sigma complex (Wheland intermediate) at each possible site, the regioselectivity of the reaction can be predicted. The hydroxyl group at C6 is a strong activating group and will direct electrophiles to the ortho and para positions. However, given the fused ring structure, the most likely positions for electrophilic attack are C7 and C8. DFT calculations can precisely quantify the energy barriers for these pathways.

Nucleophilic Substitution Reactions

The quinoxaline nucleus is generally electron-deficient and can undergo nucleophilic aromatic substitution, especially at positions activated by electron-withdrawing groups or on a quaternized nitrogen atom. While the hydroxyl and aminomethyl groups are not activating for nucleophilic attack, computational studies can explore the feasibility of such reactions under forcing conditions or with derivatized forms of the molecule. For instance, conversion of the hydroxyl group to a better leaving group could facilitate nucleophilic substitution at C6.

Reactions of the Substituent Groups

The hydroxyl and aminomethyl groups also present reactive sites. Computational modeling can elucidate the mechanisms of reactions such as O-alkylation or O-acylation of the hydroxyl group and N-alkylation or N-acylation of the amino group. These studies would involve calculating the transition state energies for the nucleophilic attack of the oxygen or nitrogen atoms on an electrophilic carbon center. Furthermore, the influence of the quinoxaline ring on the acidity of the phenolic proton and the basicity of the amino nitrogen can be quantified through computational pKa calculations.

Reaction TypePredicted Reactive SiteComputational ApproachInformation Gained
Electrophilic NitrationC7 or C8 positionTransition state search for NO2+ addition.Activation energy barriers, regioselectivity.
O-methylationOxygen of the hydroxyl groupModeling the SN2 reaction with a methylating agent.Reaction energy profile, transition state geometry.
N-acetylationNitrogen of the amino groupCalculation of the reaction pathway with acetic anhydride.Thermodynamic and kinetic parameters.

Applications in Advanced Materials and Catalysis

Optoelectronic and Photonic Materials

Quinoxaline-based compounds are extensively explored for their utility in optoelectronic and photonic devices due to their favorable electronic properties, thermal stability, and tunable emission characteristics. These materials often serve as key components in organic light-emitting diodes (OLEDs), fluorescent sensors, and energy conversion systems.

Quinoxaline (B1680401) derivatives are a significant class of heterocyclic fluorophores. nih.gov Their fluorescence properties can be modulated by introducing various substituents onto the quinoxaline core. For instance, the incorporation of electron-donating groups can enhance the electron-donating capability of the quinoxaline structure, influencing its behavior in different protonic conditions. nih.gov This tunability allows for the design of materials with specific emission wavelengths and quantum yields. researchgate.net The aminomethyl and hydroxyl groups in 5-(Aminomethyl)quinoxalin-6-ol are expected to influence its photoluminescent properties. While specific data on this compound is limited, related amino-substituted quinoline (B57606) derivatives have been shown to exhibit interesting fluorescent properties. researchgate.net

Research on various quinoxaline derivatives has demonstrated their potential as luminescent materials. For example, certain 1H-pyrazolo[3,4-b]quinoxaline derivatives exhibit sharp green emission with high fluorescence quantum yields, nearing unity in solution. rsc.org The development of such highly fluorescent compounds is crucial for applications in high-efficiency displays and lighting. The photophysical properties of these materials are often influenced by the solvent polarity, indicating a charge-transfer character in their excited state. researchgate.net

Table 1: Photoluminescent Properties of Selected Quinoxaline Derivatives
Compound TypeEmission ColorQuantum Yield (Φ)Key FeaturesReference
1H-pyrazolo[3,4-b]quinoxaline derivativesGreen~1.0 in solutionSharp emission peak, high efficiency rsc.org
Chromophore-labeled quinoxalinesGreenVaries with solvent polarityTunable properties based on substituents researchgate.net
2,3-distyrylquinoxaline derivativesDependent on substituentsFluorescence quenching in acidic conditionsPotential for chemosensors nih.gov

The electron-deficient nature of the quinoxaline moiety makes its derivatives suitable for use as electron-transporting or emitting materials in organic light-emitting diodes (OLEDs). researchgate.net Bipolar compounds containing a quinoxaline acceptor and a triarylamine donor have been synthesized and shown to function effectively as a hole-transporting and emitting layer in yellow/orange emitting electroluminescent devices. rsc.org These materials often exhibit high glass transition temperatures, which contributes to the thermal stability and longevity of the devices. rsc.org

The electroluminescence of devices fabricated with quinoxaline derivatives can be tuned by modifying the molecular structure. For instance, incorporating different fluorophores such as carbazole, pyrene, and fluorene (B118485) can influence the photophysical and thermal properties of the resulting materials. researchgate.net Devices using such materials as hole-transporters and emitters have been shown to produce intense green light emission. researchgate.net The development of new quinoxaline derivatives continues to be a focus for achieving highly efficient and stable OLEDs with specific emission colors. rsc.org

Quinoxaline-based organic dyes have emerged as promising candidates for use as sensitizers in dye-sensitized solar cells (DSSCs). case.edu The strong electron-withdrawing character of the quinoxaline unit makes it an attractive component in the design of donor-π-acceptor (D-π-A) organic sensitizers. case.edu In these systems, the quinoxaline moiety acts as an electron acceptor, facilitating charge separation and injection into the semiconductor's conduction band upon light absorption.

Catalytic Applications of this compound and its Complexes

The presence of nitrogen heteroatoms and the aminomethyl and hydroxyl functional groups in this compound suggests its potential for use as a ligand in metal-based catalysis and as a scaffold in organocatalysis.

Quinoxaline derivatives can act as effective ligands for transition metal catalysts. The nitrogen atoms in the quinoxaline ring can coordinate to metal centers, and the substituents on the ring can be tailored to influence the steric and electronic properties of the resulting metal complex. mdpi.com This can, in turn, affect the activity and selectivity of the catalyst in various chemical transformations.

While direct catalytic applications of this compound are not yet extensively reported, the broader family of quinoxaline-containing ligands has been explored. For example, chiral diamines based on a tetrahydroquinoline backbone have been used as ligands in metal complexes for asymmetric transfer hydrogenation reactions. mdpi.com The aminomethyl and hydroxyl groups of this compound could potentially chelate to a metal center, creating a stable complex that could be explored in a range of catalytic reactions. The development of novel ligands is crucial for advancing transition-metal catalysis, and quinoxaline derivatives represent a promising class of structures in this regard. chiba-u.jp

Table 2: Potential Metal-Binding Sites and Catalytic Relevance of this compound
Potential Coordinating AtomsPossible Metal Complex StructurePotential Catalytic Applications
Quinoxaline ring nitrogens, aminomethyl nitrogen, hydroxyl oxygenChelating ligand forming stable metal complexesAsymmetric synthesis, cross-coupling reactions, oxidation/reduction reactions

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. While the application of quinoxaline derivatives in this area is an emerging field, the structural features of this compound suggest potential for such applications. The presence of both an amino group and a hydroxyl group could allow it to act as a bifunctional catalyst, activating substrates through hydrogen bonding or other non-covalent interactions. There is growing interest in developing efficient organocatalytic approaches for the synthesis of quinoxaline derivatives themselves. researchgate.net

In the realm of biocatalysis, enzymes are used to perform chemical transformations. While there is no direct evidence of this compound being used in biocatalytic processes, the synthesis of quinoxaline derivatives through biocatalysis has been explored. nih.gov This suggests that the quinoxaline scaffold is compatible with biological systems. Furthermore, given the diverse biological activities of quinoxaline derivatives, it is plausible that they could be designed to interact with enzymes as inhibitors or modulators, which is an area for future investigation. nih.gov The development of new catalytic methods, including organocatalysis and biocatalysis, for the synthesis and functionalization of quinoxalines is an active area of research. orientjchem.orgderpharmachemica.com

Application as Photoinitiators in Polymerization Processes

Quinoxaline derivatives have emerged as a promising class of compounds for use as photoinitiators, particularly for visible light-induced polymerization. mdpi.comnih.gov Photopolymerization is a process that utilizes light to convert liquid monomers into solid polymers, offering advantages such as spatial and temporal control without the need for solvents. mdpi.com The development of visible light photoinitiating systems is of significant interest for applications in fields like dentistry and 3D printing. nih.govmdpi.com

The efficacy of quinoxaline-based dyes as photoinitiators stems from their ability to absorb light in the UV-visible range and subsequently generate reactive species, such as free radicals, that initiate the polymerization chain reaction. mdpi.comnih.gov These compounds can act as a component in two-component photoinitiating systems, where they function as the primary light absorber and electron acceptor. In such systems, a co-initiator, typically an electron donor or a hydrogen atom donor, is also present. nih.govnih.gov Upon light absorption, the excited quinoxaline derivative interacts with the co-initiator through an intermolecular electron transfer process, leading to the formation of radicals that trigger polymerization. nih.gov

Research on various quinoxaline derivatives has demonstrated their excellent ability to photoinitiate the polymerization of acrylates. nih.gov The efficiency of these photoinitiating systems is comparable to that of commercially available photoinitiators like camphorquinone, which is widely used in dental applications. nih.gov Notably, quinoxaline-based systems can be effective at very low concentrations. nih.gov The structural modifications on the quinoxaline skeleton, such as the introduction of electron-donating or electron-withdrawing groups, can be used to fine-tune their photophysical properties and enhance their photoinitiating capabilities. nih.gov While direct studies on this compound as a photoinitiator are not extensively documented, the presence of the electron-donating aminomethyl and hydroxyl groups on the quinoxaline core suggests its potential to be an effective component in photoinitiating systems.

Development of Chemical Sensing and Detection Systems

The inherent photophysical properties and the ability to functionalize the quinoxaline scaffold make it a valuable platform for the development of chemical sensors. mdpi.com Quinoxaline-based compounds have been successfully employed as chromogenic and fluorogenic chemosensors for the detection of various analytes, including metal cations and for pH measurements. mdpi.comresearchgate.net

The sensing mechanism of these compounds often relies on the changes in their absorption and emission spectra upon interaction with the target analyte. For instance, a push-pull quinoxaline derivative featuring electron-donating (3-aminopropyl)amino substituents has been developed as a dual optical chemosensor for pH measurements in acidic aqueous solutions. mdpi.com The protonation of the quinoxaline ring in acidic media leads to observable shifts in both its absorption and fluorescence spectra. mdpi.com This particular sensor was shown to be effective in the pH range of 1 to 5 and was not significantly interfered by the presence of various metal cations. mdpi.com

Furthermore, quinoxaline-based fluorescent chemosensors have been designed for the selective detection of heavy metal ions. nih.gov A sensor based on acenaphtoquinoxaline demonstrated high selectivity and sensitivity for Hg2+ ions, with a detectable color change and a "switch-off" fluorescence response upon binding. nih.gov The interaction between the sensor and the metal ion can be fine-tuned through the design of the quinoxaline derivative, including the incorporation of specific binding sites. The presence of the aminomethyl group in this compound provides a potential coordination site for metal ions, suggesting its utility in the design of novel metal ion sensors.

Research in Corrosion Inhibition Mechanisms

Quinoxaline and its derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.netbohrium.comresearchgate.net The inhibitory action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. bohrium.comresearchgate.net

The adsorption process is facilitated by the presence of heteroatoms (nitrogen), π-electrons from the aromatic rings, and functional groups in the quinoxaline molecule. srce.hr These features allow the inhibitor molecules to interact with the metal surface through both physical (electrostatic) and chemical (coordination bond formation) adsorption. researchgate.net Studies have shown that the adsorption of quinoxaline derivatives on steel surfaces often follows the Langmuir adsorption isotherm. bohrium.comresearchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have revealed that many quinoxaline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.comresearchgate.net The inhibition efficiency of these compounds generally increases with their concentration. bohrium.comacs.org

The molecular structure of the quinoxaline derivative plays a crucial role in its inhibition performance. The presence of substituent groups can significantly influence the electron density of the molecule and its adsorption behavior. For instance, the introduction of electron-donating groups can enhance the adsorption and, consequently, the inhibition efficiency. imist.ma The aminomethyl and hydroxyl groups in this compound are electron-donating and contain lone pairs of electrons, which are expected to contribute positively to its adsorption onto a metal surface and enhance its corrosion inhibition properties. arabjchem.org

Below is a table summarizing the inhibition efficiency of some quinoxaline derivatives on mild steel in 1 M HCl, as determined by electrochemical impedance spectroscopy (EIS).

InhibitorConcentration (M)Inhibition Efficiency (%)Reference
PQXA10⁻³94.7 bohrium.com
PYQX10⁻³98.1 srce.hr
MeSQX10⁻³92 researchgate.net
BrSQX10⁻³89 researchgate.net
QN-CH310⁻³89.07 imist.ma
QN-Cl10⁻³87.64 imist.ma

Future Research Directions and Unaddressed Challenges

Development of Novel and Highly Efficient Synthetic Routes

The foundational challenge in exploring the potential of 5-(Aminomethyl)quinoxalin-6-ol lies in its synthesis. While classical methods for creating the quinoxaline (B1680401) core, such as the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, are well-established, they often require harsh conditions like high temperatures and strong acid catalysts. mdpi.comnih.gov Future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic strategies.

A significant push is towards "green chemistry" approaches. nih.gov This includes the use of recyclable catalysts, microwave-assisted synthesis, and reactions conducted in aqueous media to minimize hazardous waste and energy consumption. mdpi.comijrar.org One-pot, multicomponent reactions (MCRs) are also gaining traction as they offer an atom-economical and streamlined approach to constructing functionalized quinoxalines. rsc.orgresearchgate.net For a specifically substituted compound like this compound, the development of regioselective synthetic methods that allow for precise placement of the aminomethyl and hydroxyl groups on the benzene (B151609) ring prior to cyclization is a critical and ongoing challenge. The goal is to create scalable, high-yield protocols that make this valuable scaffold readily accessible for further investigation. rsc.org

Exploration of Complex Multi-Substituted Quinoxaline Systems and Architectures

With an efficient synthesis in hand, this compound serves as an ideal starting point for building more complex molecular architectures. The amino and hydroxyl groups are prime sites for further functionalization, allowing for the introduction of a wide array of substituents to modulate the compound's electronic properties, solubility, and biological activity.

Future work will likely involve using this scaffold to create elaborate derivatives for specific applications. For instance, attaching pharmacophoric moieties to the amino or hydroxyl groups could lead to new classes of therapeutic agents. nih.gov The quinoxaline ring itself can be further functionalized, leading to multi-substituted systems with tailored properties for use in materials science or as complex biological probes. nih.gov The development of tandem reactions, where multiple bonds are formed in a single operation, will be crucial for efficiently building these intricate molecular systems. beilstein-journals.org

Application of Advanced Characterization Techniques for Intricate Structures

As the complexity of quinoxaline-based molecules increases, so does the challenge of their structural characterization. Unambiguously determining the constitution, configuration, and conformation of these novel compounds is paramount. Future research will rely heavily on the application of a suite of advanced analytical techniques.

High-resolution mass spectrometry (HRMS) and elemental analysis are essential for confirming molecular formulas. mdpi.com To elucidate the detailed connectivity and three-dimensional structure, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like COSY, HSQC, and HMBC, will be indispensable. nih.govijpsr.com For crystalline compounds, single-crystal X-ray diffraction provides the definitive solid-state structure, offering precise bond lengths and angles that are crucial for understanding molecular interactions and for validating computational models. nih.gov The combination of these techniques will be vital for verifying the structures of new, intricate derivatives of this compound.

Design and Synthesis of Highly Tunable Coordination Compounds

The this compound molecule is an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atoms within the pyrazine (B50134) ring, along with the nitrogen of the aminomethyl group and the oxygen of the hydroxyl group, can act as donor sites for metal ions. This opens a promising avenue for the design and synthesis of novel metal complexes. aau.edu.et

Future research will focus on creating coordination compounds with highly tunable properties. By carefully selecting the metal center and modifying the quinoxaline ligand, researchers can fine-tune the electronic, magnetic, and photophysical characteristics of the resulting complex. These materials could find applications in catalysis, as luminescent materials for organic light-emitting diodes (OLEDs), or as therapeutic agents. bohrium.com The synthesis and characterization of these metal complexes represent a significant and largely unexplored area of research for this particular quinoxaline derivative. aau.edu.et

Integration of Machine Learning and Artificial Intelligence in Computational Chemistry Research

Table 1: Potential Applications of Machine Learning in Quinoxaline Research

Application Area Machine Learning Technique Research Goal
Drug Discovery QSAR, Deep Neural Networks Predict biological activity (e.g., anticancer, antiviral) and identify lead compounds. patsnap.comnih.gov
Synthesis Planning Retrosynthesis Algorithms Predict optimal and novel synthetic routes for complex derivatives. researchgate.net
Property Prediction Surrogate Models, Transfer Learning Accelerate quantum chemical calculations to predict electronic and photophysical properties. nih.govnih.gov
Materials Science Generative Models Design new quinoxaline-based molecules with desired properties for applications like OLEDs or sensors.

Expanding Applications in Emerging Technologies and Interdisciplinary Fields

The unique combination of a quinoxaline core with reactive amino and hydroxyl functional groups makes this compound a versatile platform for applications in a range of emerging technologies. While quinoxalines are well-known for their pharmaceutical potential, future research will increasingly explore their utility in materials science and other interdisciplinary fields. bohrium.comnih.gov

The electron-deficient nature of the quinoxaline ring system makes it suitable for use in organic electronics. nih.gov Derivatives could be developed as components in organic photovoltaics, sensors, or as electron-transporting materials in OLEDs. The aminomethyl and hydroxyl groups provide convenient points for polymerization or for grafting the molecule onto surfaces, creating functional materials with tailored properties. Other potential applications include the development of corrosion inhibitors and novel dyes. rsc.org Expanding the scope of research beyond traditional medicinal chemistry will be key to unlocking the full technological potential of this promising compound.

Table 2: Potential Technological Applications for this compound Derivatives

Field of Application Rationale Potential Role of Functional Groups
Organic Electronics Electron-deficient quinoxaline core is suitable for electron transport. nih.gov Polymerization or surface attachment via amino/hydroxyl groups for thin-film devices.
Chemical Sensors The quinoxaline structure can be modified to interact with specific analytes, causing a detectable optical or electronic response. Amino and hydroxyl groups can serve as binding sites for target molecules.
Functional Polymers The molecule can act as a monomer unit. Polymerization through the amino and/or hydroxyl groups to create polymers with high thermal stability and unique optical properties. bohrium.com
Corrosion Inhibition Nitrogen-containing heterocyclic compounds are known to be effective corrosion inhibitors. rsc.org Adsorption onto metal surfaces via nitrogen and oxygen atoms.

Q & A

Basic: What are the preferred synthetic routes for 5-(Aminomethyl)quinoxalin-6-ol, and how do functional group reactivities influence pathway selection?

The synthesis of this compound requires careful consideration of its quinoxaline core and substituent reactivities. Key strategies include:

  • Substitution reactions : The aminomethyl group at position 5 can be introduced via nucleophilic substitution of halogenated precursors (e.g., 5-chloroquinoxaline derivatives) using ammonia or methylamine under basic conditions .
  • Tautomerism-driven synthesis : Analogous quinoxalin-6-ol derivatives (e.g., 5-Chlorobenzo[f]quinoxalin-6-ol) are synthesized via tautomeric stabilization of enol-imine forms, guided by DFT calculations to favor aromatic stability .
  • Coupling reactions : For advanced derivatives, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) may integrate aminomethyl groups into preformed quinoxaline scaffolds .

Methodological Insight : Prioritize routes using stable intermediates (e.g., halogenated precursors) and confirm tautomeric forms via NMR and X-ray crystallography to avoid side reactions.

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) often stem from structural variations or assay conditions. To address this:

  • Structure-Activity Relationship (SAR) analysis : Systematically modify substituents (e.g., replacing the hydroxyl group with methoxy or amino groups) and compare IC50 values across standardized assays .
  • In silico modeling : Use molecular docking to predict binding affinities to target proteins (e.g., topoisomerases or kinase enzymes) and validate with in vitro enzyme inhibition assays .
  • Control for tautomerism : Since quinoxalin-6-ol derivatives exhibit enol-imine ↔ keto-amine tautomerism, characterize dominant forms in solution (via UV-Vis spectroscopy) and correlate with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.